Cas no 2229522-07-8 (tert-butyl N-{3-(3-hydroxypiperidin-3-yl)methyl-4-methoxyphenyl}carbamate)

tert-butyl N-{3-(3-hydroxypiperidin-3-yl)methyl-4-methoxyphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{3-(3-hydroxypiperidin-3-yl)methyl-4-methoxyphenyl}carbamate
- EN300-1887740
- tert-butyl N-{3-[(3-hydroxypiperidin-3-yl)methyl]-4-methoxyphenyl}carbamate
- 2229522-07-8
-
- インチ: 1S/C18H28N2O4/c1-17(2,3)24-16(21)20-14-6-7-15(23-4)13(10-14)11-18(22)8-5-9-19-12-18/h6-7,10,19,22H,5,8-9,11-12H2,1-4H3,(H,20,21)
- InChIKey: NSAKOYUOTCPHDT-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2C=C(C=CC=2OC)NC(=O)OC(C)(C)C)CNCCC1
計算された属性
- せいみつぶんしりょう: 336.20490738g/mol
- どういたいしつりょう: 336.20490738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 79.8Ų
tert-butyl N-{3-(3-hydroxypiperidin-3-yl)methyl-4-methoxyphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1887740-0.25g |
tert-butyl N-{3-[(3-hydroxypiperidin-3-yl)methyl]-4-methoxyphenyl}carbamate |
2229522-07-8 | 0.25g |
$1051.0 | 2023-09-18 | ||
Enamine | EN300-1887740-0.05g |
tert-butyl N-{3-[(3-hydroxypiperidin-3-yl)methyl]-4-methoxyphenyl}carbamate |
2229522-07-8 | 0.05g |
$959.0 | 2023-09-18 | ||
Enamine | EN300-1887740-0.1g |
tert-butyl N-{3-[(3-hydroxypiperidin-3-yl)methyl]-4-methoxyphenyl}carbamate |
2229522-07-8 | 0.1g |
$1005.0 | 2023-09-18 | ||
Enamine | EN300-1887740-10g |
tert-butyl N-{3-[(3-hydroxypiperidin-3-yl)methyl]-4-methoxyphenyl}carbamate |
2229522-07-8 | 10g |
$4914.0 | 2023-09-18 | ||
Enamine | EN300-1887740-1g |
tert-butyl N-{3-[(3-hydroxypiperidin-3-yl)methyl]-4-methoxyphenyl}carbamate |
2229522-07-8 | 1g |
$1142.0 | 2023-09-18 | ||
Enamine | EN300-1887740-2.5g |
tert-butyl N-{3-[(3-hydroxypiperidin-3-yl)methyl]-4-methoxyphenyl}carbamate |
2229522-07-8 | 2.5g |
$2240.0 | 2023-09-18 | ||
Enamine | EN300-1887740-5.0g |
tert-butyl N-{3-[(3-hydroxypiperidin-3-yl)methyl]-4-methoxyphenyl}carbamate |
2229522-07-8 | 5g |
$3313.0 | 2023-05-24 | ||
Enamine | EN300-1887740-1.0g |
tert-butyl N-{3-[(3-hydroxypiperidin-3-yl)methyl]-4-methoxyphenyl}carbamate |
2229522-07-8 | 1g |
$1142.0 | 2023-05-24 | ||
Enamine | EN300-1887740-0.5g |
tert-butyl N-{3-[(3-hydroxypiperidin-3-yl)methyl]-4-methoxyphenyl}carbamate |
2229522-07-8 | 0.5g |
$1097.0 | 2023-09-18 | ||
Enamine | EN300-1887740-10.0g |
tert-butyl N-{3-[(3-hydroxypiperidin-3-yl)methyl]-4-methoxyphenyl}carbamate |
2229522-07-8 | 10g |
$4914.0 | 2023-05-24 |
tert-butyl N-{3-(3-hydroxypiperidin-3-yl)methyl-4-methoxyphenyl}carbamate 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
tert-butyl N-{3-(3-hydroxypiperidin-3-yl)methyl-4-methoxyphenyl}carbamateに関する追加情報
Introduction to tert-butyl N-{3-(3-hydroxypiperidin-3-yl)methyl-4-methoxyphenyl}carbamate (CAS No. 2229522-07-8)
tert-butyl N-{3-(3-hydroxypiperidin-3-yl)methyl-4-methoxyphenyl}carbamate (CAS No. 2229522-07-8) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a tert-butyl carbamate group, a methoxyphenyl moiety, and a 3-hydroxypiperidine ring. These structural elements contribute to its pharmacological properties and make it a valuable candidate for further research and development.
The chemical structure of tert-butyl N-{3-(3-hydroxypiperidin-3-yl)methyl-4-methoxyphenyl}carbamate can be represented as follows: the tert-butyl carbamate group is attached to the nitrogen atom of the carbamate, which is in turn linked to a substituted phenyl ring. The phenyl ring is substituted with a methoxy group at the 4-position and a methyl group derived from the 3-hydroxypiperidine ring at the 3-position. This intricate arrangement of functional groups imparts specific chemical and biological properties to the compound.
In recent years, there has been a growing interest in the development of compounds with central nervous system (CNS) activity, particularly those that can modulate neurotransmitter systems. tert-butyl N-{3-(3-hydroxypiperidin-3-yl)methyl-4-methoxyphenyl}carbamate has shown promise in this regard, as it exhibits selective binding to certain receptors and enzymes involved in neurotransmission. For instance, studies have demonstrated that this compound can interact with serotonin receptors, making it a potential candidate for the treatment of mood disorders such as depression and anxiety.
One of the key advantages of tert-butyl N-{3-(3-hydroxypiperidin-3-yl)methyl-4-methoxyphenyl}carbamate is its favorable pharmacokinetic profile. Preclinical studies have shown that it has good oral bioavailability, which is crucial for developing it as an orally administered drug. Additionally, the compound exhibits low toxicity and high stability, which are essential properties for ensuring patient safety and efficacy during clinical trials.
The synthesis of tert-butyl N-{3-(3-hydroxypiperidin-3-yl)methyl-4-methoxyphenyl}carbamate involves several steps, each carefully optimized to ensure high yield and purity. The process typically begins with the preparation of the 3-hydroxypiperidine ring, followed by its coupling with a suitable phenolic derivative. The tert-butyl carbamate group is then introduced through a carbamation reaction. Each step requires precise control over reaction conditions to avoid side reactions and impurities.
In terms of its biological activity, tert-butyl N-{3-(3-hydroxypiperidin-3-yl)methyl-4-methoxyphenyl}carbamate has been evaluated in various in vitro and in vivo models. In vitro assays have shown that it can effectively modulate serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in regulating mood and anxiety. In vivo studies using animal models have further confirmed these findings, demonstrating that the compound can produce significant behavioral effects consistent with its receptor binding profile.
The potential therapeutic applications of tert-butyl N-{3-(3-hydroxypiperidin-3-yl)methyl-4-methoxyphenyl}carbamate extend beyond mood disorders. Recent research has also explored its use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that this compound may have neuroprotective properties, potentially due to its ability to modulate oxidative stress and inflammation pathways.
To further validate these findings, ongoing clinical trials are being conducted to assess the safety and efficacy of tert-butyl N-{3-(3-hydroxypiperidin-3-yl)methyl-4-methoxyphenyl}carbamate in human subjects. These trials are designed to evaluate various endpoints, including changes in mood symptoms, cognitive function, and biomarkers of neurodegeneration. The results from these trials will provide critical insights into the potential therapeutic benefits of this compound.
In conclusion, tert-butyl N-{3-(3-hydroxypiperidin-3-yl)methyl-4-methoxyphenyl}carbamate (CAS No. 2229522-07-8) represents an exciting area of research in medicinal chemistry. Its unique chemical structure and favorable pharmacological properties make it a promising candidate for the development of novel therapeutic agents. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs in various neurological and psychiatric conditions.
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